molecular formula C21H24F3N3OS B2949735 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 2097891-95-5

2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2949735
CAS No.: 2097891-95-5
M. Wt: 423.5
InChI Key: XQWZRBNNRJJMHQ-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a sophisticated organic compound characterized by its intricate structure The compound consists of multiple functional groups, making it a molecule of interest for chemists and pharmacologists

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic synthesis. One possible route starts with the synthesis of the 4-(isopropylthio)phenyl intermediate through electrophilic substitution reactions. The pyrrolidine core can be prepared via a condensation reaction involving a pyridin-2-yl group.

Industrial Production Methods: In industrial settings, the production of this compound may employ optimized reaction conditions to maximize yield and purity. Catalysts, temperature control, and solvents play a significant role in scaling up the synthesis. Continuous flow reactors could be used to enhance efficiency and reproducibility in industrial production.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur and pyrrolidine sites. Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Reduction reactions might target the acetamide group, using reagents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can occur on the aromatic ring and pyridine moiety, with reagents like halogens and nucleophiles.

Common Reagents and Conditions Used:

  • Oxidizing Agents: Hydrogen peroxide, nitric acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Ethanol, dichloromethane.

  • Catalysts: Palladium, platinum.

Major Products Formed from These Reactions:

  • Oxidized derivatives with sulfoxide or sulfone groups.

  • Reduced forms with modified acetamide moieties.

  • Substituted aromatic rings or pyridine rings with new functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Medicine: Investigated for its bioactivity and possible therapeutic effects, including anti-inflammatory and anticancer properties. Industry: Utilized in materials science for developing advanced polymers and as a ligand in catalysis.

Mechanism of Action

The mechanism of action for 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide varies depending on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, altering biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Comparison with Similar Compounds

  • N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

  • 2-(4-phenylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

  • N-(1-(3-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

This detailed analysis covers the critical aspects of 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide. It's intriguing how such complex molecules hold immense potential across various scientific fields. What sparked your interest in this compound?

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3OS/c1-14(2)29-18-6-3-15(4-7-18)11-20(28)26-17-9-10-27(13-17)19-8-5-16(12-25-19)21(22,23)24/h3-8,12,14,17H,9-11,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWZRBNNRJJMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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